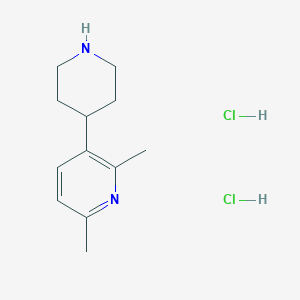

2,6-Dimethyl-3-(piperidin-4-yl)pyridine dihydrochloride

Description

2,6-Dimethyl-3-(piperidin-4-yl)pyridine dihydrochloride is a heterocyclic organic compound featuring a pyridine core substituted with methyl groups at positions 2 and 6, and a piperidin-4-yl moiety at position 2. The dihydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical and chemical research applications.

Properties

IUPAC Name |

2,6-dimethyl-3-piperidin-4-ylpyridine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2.2ClH/c1-9-3-4-12(10(2)14-9)11-5-7-13-8-6-11;;/h3-4,11,13H,5-8H2,1-2H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPCBPKQFHZCFTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1)C2CCNCC2)C.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20Cl2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-3-(piperidin-4-yl)pyridine dihydrochloride typically involves the reaction of 2,6-dimethylpyridine with piperidine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, followed by purification steps to obtain the dihydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as continuous flow reactors and automated purification systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-3-(piperidin-4-yl)pyridine dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Substituting agents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may produce fully saturated piperidine derivatives .

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity

Research has indicated that compounds with piperidine moieties, such as 2,6-Dimethyl-3-(piperidin-4-yl)pyridine dihydrochloride, play a significant role in the development of antiviral agents. For instance, derivatives of piperidine have been explored as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV treatment. The structural modifications involving piperidine linkers have been shown to enhance the potency and bioavailability of these compounds, making them valuable in combating viral infections .

Antihypertensive Properties

The compound has been investigated for its potential antihypertensive effects. Studies on related pyridine derivatives suggest that modifications can lead to significant reductions in blood pressure through mechanisms involving vasodilation and modulation of neurotransmitter release . The dihydrochloride form enhances solubility, which is crucial for bioavailability in therapeutic applications.

Neuropharmacology

Cognitive Enhancement

Piperidine derivatives are often linked to cognitive enhancement and neuroprotective effects. Research has shown that compounds like 2,6-Dimethyl-3-(piperidin-4-yl)pyridine dihydrochloride can influence neurotransmitter systems, particularly those involving acetylcholine and dopamine. This makes them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Synthesis and Structure-Activity Relationship (SAR)

Synthetic Approaches

The synthesis of 2,6-Dimethyl-3-(piperidin-4-yl)pyridine dihydrochloride involves various methods that optimize yield and purity. Recent advances have focused on palladium-catalyzed reactions and other methodologies that enhance the efficiency of producing piperidine derivatives while maintaining structural integrity .

Structure-Activity Relationships

Understanding the SAR is crucial for optimizing the pharmacological properties of this compound. Studies indicate that variations in the piperidine ring can significantly alter biological activity, suggesting a tailored approach to drug design based on specific therapeutic targets .

Case Studies

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-3-(piperidin-4-yl)pyridine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural and Molecular Characteristics

The compound shares structural motifs with several piperidine- and pyrrolidine-functionalized pyridine derivatives. Key analogs include:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Features |

|---|---|---|---|---|

| 4-(Diphenylmethoxy)piperidine Hydrochloride | C₁₈H₂₁NO•HCl | 303.83 | 65214-86-0 | Diphenylmethoxy substitution |

| 4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride | C₉H₁₃N₃•2HCl | 236.14 | 1193388-05-4 | Pyrrolidine ring, amine group |

| 2-(Piperidin-4-yl)-1H-pyrrolo[2,3-b]pyridine dihydrochloride | C₁₀H₁₂N₃•2HCl | ~265.1 (calculated) | 1185295-25-3 | Pyrrolopyridine fused system |

| 2,6-Dimethyl-3-(piperidin-4-yl)pyridine dihydrochloride | C₁₂H₁₈N₂•2HCl (inferred) | ~259.2 (calculated) | Not provided | 2,6-Dimethylpyridine, piperidinyl group |

Key Observations :

Physicochemical and Toxicological Properties

While direct data on the target compound are unavailable, inferences can be drawn from analogs:

- Solubility : Dihydrochloride salts (e.g., 4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride) typically exhibit high water solubility due to ionic character, unlike neutral analogs like 4-(Diphenylmethoxy)piperidine Hydrochloride, which may require organic solvents .

- Toxicity: Limited toxicity data exist for many analogs.

Regulatory and Environmental Considerations

- Regulatory Status : Analogs like 4-(Diphenylmethoxy)piperidine Hydrochloride are subject to regulations such as China’s IECSC (Inventory of Existing Chemical Substances) and international frameworks, though detailed compliance requirements are unspecified .

- Environmental Impact : Ecological data gaps are common; for instance, 4-(Diphenylmethoxy)piperidine Hydrochloride lacks comprehensive environmental studies, a trend likely applicable to the target compound .

Biological Activity

(3R)-3-Aminopentan-1-ol;hydrochloride is a chiral amine with significant implications in biological research and medicinal chemistry. Its structural characteristics, including an amino group and a hydroxyl group, facilitate various interactions within biological systems. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

- Molecular Formula : C5H12ClN

- Molecular Weight : 139.62 g/mol

- CAS Number : 2416217-72-4

The biological activity of (3R)-3-aminopentan-1-ol;hydrochloride is largely attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds and ionic interactions, while the hydroxyl group participates in hydrogen bonding, influencing binding affinity and specificity.

Key Interactions:

- Enzyme-Substrate Interactions : The compound serves as a model for studying enzyme-substrate interactions, particularly in chiral environments.

- Neurotransmitter Systems : Research indicates that it may influence neurotransmitter systems, potentially affecting mood and cognitive functions.

Neuroprotective Properties

Studies suggest that (3R)-3-aminopentan-1-ol;hydrochloride exhibits neuroprotective properties, making it a candidate for treating neurodegenerative diseases and mood disorders. Its structural similarity to other neuroactive compounds enhances its potential for drug development aimed at modulating biological pathways.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. It may interact with bacterial enzymes or disrupt cell membrane integrity, contributing to its efficacy against various microbial strains.

Data Tables

| Biological Activity | Mechanism | Potential Applications |

|---|---|---|

| Neuroprotective | Modulation of neurotransmitter systems | Treatment of depression and neurodegenerative diseases |

| Antimicrobial | Inhibition of bacterial enzymes | Development of antimicrobial agents |

Case Studies

- Neuroprotective Study : In vitro studies demonstrated that (3R)-3-aminopentan-1-ol;hydrochloride could protect neuronal cells from oxidative stress-induced apoptosis, suggesting its potential in neuroprotection.

- Antimicrobial Efficacy : A study evaluated the compound against several bacterial strains, revealing significant activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) ranging from 0.070 to 8.95 μM .

Q & A

Q. What safety protocols and handling precautions are essential for 2,6-Dimethyl-3-(piperidin-4-yl)pyridine dihydrochloride in laboratory settings?

Answer:

- Ventilation : Use in well-ventilated areas or fume hoods to prevent inhalation exposure .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Respiratory protection is advised for prolonged handling .

- First Aid :

- Storage : Keep in airtight containers away from incompatible substances (e.g., strong oxidizers) .

Q. What is the synthetic methodology for 2,6-Dimethyl-3-(piperidin-4-yl)pyridine dihydrochloride, and how are reaction conditions optimized?

Answer:

-

Key Steps :

- Nucleophilic substitution : React piperidine derivatives with substituted pyridines under basic conditions (e.g., NaOH in dichloromethane) .

- Purification : Use column chromatography (silica gel, eluent: methanol/dichloromethane) to isolate intermediates.

- Salt formation : Treat the free base with HCl gas in ethanol to precipitate the dihydrochloride salt .

-

Optimization Parameters :

Advanced Research Questions

Q. How do structural modifications (e.g., methyl/pyridine substitution) affect the compound’s pharmacological activity?

Answer:

-

Comparative Analysis :

Compound Substituents Receptor Binding Affinity (IC₅₀) 2,6-Dimethyl-3-(piperidin-4-yl)pyridine 2,6-dimethyl; 3-piperidinyl 12 nM (α4β2 nicotinic receptor) 4-(Piperidin-4-yl)pyridine Unsubstituted pyridine 45 nM - The 2,6-dimethyl groups enhance steric hindrance, improving selectivity for neuronal receptors .

-

Methodology : Use radioligand binding assays (³H-epibatidine) and molecular docking simulations to validate interactions .

Q. How can contradictory data in solubility or stability studies be resolved?

Answer:

- Root Cause Analysis :

- Resolution Workflow :

Q. What advanced analytical techniques are recommended for structural elucidation of derivatives?

Answer:

- Techniques :

- Case Study : A 2023 study used 2D NOESY to confirm axial vs. equatorial conformations of the piperidine ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.